molecular formula C9H8ClF3N4 B2859574 8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 339106-46-6

8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B2859574
CAS No.: 339106-46-6
M. Wt: 264.64
InChI Key: ZUZSHTNESVAYSO-UHFFFAOYSA-N
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Description

8-Chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a chemical compound characterized by its complex molecular structure, which includes a triazolopyridine core with chloro, trifluoromethyl, and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves multiple steps, starting with the formation of the triazolopyridine core. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process may also include purification steps such as recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications.

Mechanism of Action

The mechanism by which 8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 8-Chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

  • 8-Bromo-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

  • 8-Chloro-N,N-dimethyl-6-(fluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Uniqueness: Compared to similar compounds, this compound stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound's stability and reactivity, making it a valuable tool in various applications.

Properties

IUPAC Name

8-chloro-N,N-dimethyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N4/c1-16(2)8-15-14-7-6(10)3-5(4-17(7)8)9(11,12)13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZSHTNESVAYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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